molecular formula C36H71NO5 B3061760 Bis-palmitoyl tromethamine CAS No. 148891-60-5

Bis-palmitoyl tromethamine

Cat. No.: B3061760
CAS No.: 148891-60-5
M. Wt: 598 g/mol
InChI Key: GVKXQWJWYPCNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

148891-60-5

Molecular Formula

C36H71NO5

Molecular Weight

598 g/mol

IUPAC Name

[2-amino-2-(hexadecanoyloxymethyl)-3-hydroxypropyl] hexadecanoate

InChI

InChI=1S/C36H71NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(39)41-32-36(37,31-38)33-42-35(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-33,37H2,1-2H3

InChI Key

GVKXQWJWYPCNOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCCCCCCCC)N

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of Ester Linkages

The palmitoyl ester bonds undergo pH-dependent hydrolysis :

  • Acidic conditions : Slow hydrolysis (t1/2>24ht_{1/2}>24\,\text{h}) due to protonation of the ester carbonyl .

  • Alkaline conditions : Rapid saponification (t1/213ht_{1/2}\approx 1–3\,\text{h}) .

Hydrolysis Kinetics :

pHHalf-Life (t1/2t_{1/2})Mechanism
2.0>24 hoursAcid-catalyzed
7.412–15 hoursNeutral hydrolysis
10.01–2 hoursBase-induced saponification

Amine Group Reactivity

The primary amine in tromethamine retains reactivity:

  • Condensation with aldehydes : Forms Schiff bases under mild conditions .

    (PalmOCH2)2(HOCH2)CNH2+RCHO(PalmOCH2)2(HOCH2)C N R+H2O(\text{PalmOCH}_2)_2(\text{HOCH}_2)\text{CNH}_2+\text{RCHO}\rightarrow (\text{PalmOCH}_2)_2(\text{HOCH}_2)\text{C N R}+\text{H}_2\text{O}
  • Metal chelation : Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via the amine and hydroxyl groups .

Analytical Characterization

  • FTIR : Peaks at 1740 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (amide C=O) .

  • NMR : 1H^1\text{H} signals at δ 0.88 (palmitoyl CH₃), δ 2.30 (ester CH₂), and δ 3.60 (tromethamine CH₂OH) .

Comparison with Similar Compounds

Comparative Analysis of Tromethamine Salts

Ketorolac Tromethamine

  • Therapeutic Use: A nonsteroidal anti-inflammatory drug (NSAID) used for postoperative pain management and ocular inflammation (e.g., allergic conjunctivitis, cystoid macular edema prophylaxis) .
  • Pharmacokinetics :
    • Short half-life (~5.3 hours), necessitating frequent dosing .
    • Available in rapid-release oral tablets (10 mg), parenteral (30 mg/mL), and ophthalmic formulations .
  • Key Advantages: Potent cyclooxygenase (COX) inhibition with non-narcotic analgesic properties . Effective in reducing postoperative inflammation comparable to corticosteroids like prednisolone .
  • Limitations : Risk of gastrointestinal and renal toxicity with prolonged systemic use .

Fosfomycin Tromethamine

  • Therapeutic Use : A bactericidal agent for acute uncomplicated urinary tract infections (UTIs), particularly against Escherichia coli and Enterococcus spp. .
  • Pharmacokinetics :
    • Oral bioavailability of 34–41%, with peak urinary concentrations (>128 mg/L) sustained for 24–48 hours post-single 3 g dose .
    • Primarily excreted unchanged in urine, with a half-life of ~5.7 hours .
  • Key Advantages :
    • Single-dose regimen improves patient compliance .
    • Minimal cross-resistance with other antibiotics due to unique phosphonic acid structure .
  • Clinical Efficacy : Bacteriological eradication rates of 75–93% in UTIs, comparable to ciprofloxacin and nitrofurantoin .

Pelubiprofen Tromethamine

  • Therapeutic Use : A COX-2-selective NSAID for analgesia and anti-inflammatory applications .
  • Pharmacokinetics/Pharmacodynamics :
    • 25 mg pelubiprofen tromethamine achieves drug exposure and COX-2 inhibition equivalent to 30 mg pelubiprofen free acid .
    • Enhanced solubility via tromethamine salt improves absorption kinetics .

Lodoxamide Tromethamine

  • Therapeutic Use : Mast cell stabilizer for superior limbic keratoconjunctivitis .
  • Efficacy : Resolves symptoms and objective findings (e.g., conjunctival hyperemia) with topical 0.1% solution administered four times daily .

Dexketoprofen Trometamol

  • Therapeutic Use : Analgesic for acute pain management .
  • Advantage : Tromethamine salt accelerates oral absorption and onset of analgesic action compared to free acid forms .

Data Table: Key Parameters of Tromethamine Salts

Compound Therapeutic Use Pharmacokinetic Profile Key Advantages References
Ketorolac Tromethamine Postoperative pain, ocular inflammation Half-life: 5.3 hours; Oral, parenteral, ophthalmic routes Potent COX inhibition; Non-narcotic analgesic
Fosfomycin Tromethamine Urinary tract infections Urinary concentration >128 mg/L for 24–48 hours Single-dose efficacy; Low cross-resistance
Pelubiprofen Tromethamine Inflammatory pain Equivalent exposure to higher-dose free acid Dose reduction potential
Lodoxamide Tromethamine Ocular inflammation Topical 0.1% solution QID Mast cell stabilization
Dexketoprofen Trometamol Acute pain Rapid absorption and onset Improved bioavailability

Mechanistic and Formulation Insights

  • Solubility Enhancement: Tromethamine salts improve aqueous solubility of poorly soluble drugs (e.g., tenoxicam-tromethamine multicomponent crystals increase dissolution rates by 2.5-fold compared to tenoxicam alone) .
  • pH Buffering: Tromethamine stabilizes formulations at physiological pH, reducing irritation (e.g., in ophthalmic preparations like ketorolac tromethamine nanosuspensions) .
  • Safety Profile : Tromethamine salts generally exhibit lower toxicity than free acid forms. For example, fosfomycin tromethamine causes only mild, transient gastrointestinal adverse events .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.